molecular formula C14H20O2 B12613193 (3R,4S)-4-(Benzyloxy)-3-ethylpentanal CAS No. 917871-19-3

(3R,4S)-4-(Benzyloxy)-3-ethylpentanal

Cat. No.: B12613193
CAS No.: 917871-19-3
M. Wt: 220.31 g/mol
InChI Key: AVMCMUOFPIPMKJ-GXTWGEPZSA-N
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Description

(3R,4S)-4-(Benzyloxy)-3-ethylpentanal is an organic compound with a specific stereochemistry, characterized by the presence of a benzyloxy group and an ethyl group attached to a pentanal backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-(Benzyloxy)-3-ethylpentanal can be achieved through several synthetic routes. One common method involves the use of asymmetric synthesis to ensure the correct stereochemistry. The starting materials typically include a suitable aldehyde and a benzyloxy-protected alcohol. The reaction conditions often involve the use of a chiral catalyst to induce the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product with high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-(Benzyloxy)-3-ethylpentanal undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: The major product is (3R,4S)-4-(Benzyloxy)-3-ethylpentanoic acid.

    Reduction: The major product is (3R,4S)-4-(Benzyloxy)-3-ethylpentanol.

    Substitution: The products depend on the substituent introduced, such as (3R,4S)-4-(Benzyloxy)-3-ethylpentyl halide.

Scientific Research Applications

(3R,4S)-4-(Benzyloxy)-3-ethylpentanal has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R,4S)-4-(Benzyloxy)-3-ethylpentanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The benzyloxy group may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-4-(Benzyloxy)-3-methylpentanal
  • (3R,4S)-4-(Benzyloxy)-3-ethylhexanal
  • (3R,4S)-4-(Benzyloxy)-3-ethylbutanal

Uniqueness

(3R,4S)-4-(Benzyloxy)-3-ethylpentanal is unique due to its specific stereochemistry and the presence of both a benzyloxy group and an ethyl group

Properties

CAS No.

917871-19-3

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

(3R,4S)-3-ethyl-4-phenylmethoxypentanal

InChI

InChI=1S/C14H20O2/c1-3-14(9-10-15)12(2)16-11-13-7-5-4-6-8-13/h4-8,10,12,14H,3,9,11H2,1-2H3/t12-,14+/m0/s1

InChI Key

AVMCMUOFPIPMKJ-GXTWGEPZSA-N

Isomeric SMILES

CC[C@H](CC=O)[C@H](C)OCC1=CC=CC=C1

Canonical SMILES

CCC(CC=O)C(C)OCC1=CC=CC=C1

Origin of Product

United States

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